molecular formula C6H8ClI2N3O2 B613175 (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride CAS No. 105158-70-1

(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride

Cat. No.: B613175
CAS No.: 105158-70-1
M. Wt: 443.41
InChI Key: VTOVOFBPLIKFQC-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is a synthetic compound characterized by the presence of an amino acid backbone with a diiodo-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as an amino acid derivative and a diiodoimidazole precursor.

    Coupling Reaction: The amino acid derivative is coupled with the diiodoimidazole precursor using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diiodo groups, potentially converting them to less halogenated forms.

    Substitution: The diiodo groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce mono- or deiodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can serve as a probe to study enzyme-substrate interactions, particularly those involving halogenated substrates. It may also be used in the design of inhibitors for specific enzymes.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs targeting diseases where halogenated imidazole derivatives have shown efficacy. Its structural features may contribute to binding affinity and specificity for certain biological targets.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials, particularly those requiring halogenated aromatic compounds.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The diiodoimidazole moiety can engage in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the amino acid backbone may facilitate transport and uptake into cells, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(2,5-dichloro-1H-imidazol-4-yl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(2,5-dibromo-1H-imidazol-4-yl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(2,5-difluoro-1H-imidazol-4-yl)propanoic acid hydrochloride

Uniqueness

Compared to its analogs, (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride is unique due to the presence of iodine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable tool in research and development.

Properties

IUPAC Name

(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7I2N3O2.ClH/c7-4-3(10-6(8)11-4)1-2(9)5(12)13;/h2H,1,9H2,(H,10,11)(H,12,13);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOVOFBPLIKFQC-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(N1)I)I)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClI2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.